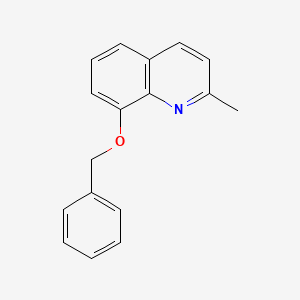

8-(Benzyloxy)-2-methylquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-10-11-15-8-5-9-16(17(15)18-13)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPYORLIWUDPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OCC3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322551 | |

| Record name | 2-methyl-8-phenylmethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93315-49-2 | |

| Record name | 2-methyl-8-phenylmethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 8-Substituted Quinolines

The synthesis of 8-substituted quinolines like 8-(benzyloxy)-2-methylquinoline involves a combination of constructing the core quinoline (B57606) structure and then introducing the desired functional groups at specific positions.

Quinoline Core Construction and Functionalization

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal and industrial chemistry. researchgate.net Traditional methods for its synthesis have been refined over the last century, leading to innovative strategies that often involve catalytic processes. researchgate.net Modern approaches frequently utilize transition-metal-catalyzed C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization to enhance reaction efficiency and molecular reactivity. researchgate.netrsc.org

Several classic name reactions are employed for constructing the quinoline core, including:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. iust.ac.ir

Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

Once the quinoline core is formed, functionalization can be achieved through various techniques. Direct C-H functionalization has emerged as a powerful strategy, allowing for the precise and selective introduction of diverse functional groups. rsc.orgmdpi.com This approach is crucial for expanding the chemical space and enhancing the pharmacological profiles of quinoline derivatives. rsc.org

Nucleophilic Substitution for Benzyloxy Moiety Introduction

The introduction of a benzyloxy group at the 8-position of the quinoline ring is typically achieved through a nucleophilic substitution reaction. researchgate.netquimicaorganica.org In this process, an 8-hydroxyquinoline (B1678124) derivative is often used as the starting material. The hydroxyl group is deprotonated with a base to form a more nucleophilic alkoxide, which then reacts with benzyl (B1604629) halide (e.g., benzyl bromide) to form the desired 8-(benzyloxy) derivative. researchgate.netmdpi.com

The reactivity of haloquinolines towards nucleophiles is a key aspect of this strategy. Halogens at the 2 and 4-positions of the quinoline ring are particularly susceptible to nucleophilic substitution. quimicaorganica.orgmdpi.org The mechanism generally proceeds through an addition-elimination pathway. mdpi.org

A study on the synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated the reaction of 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) with benzyl halides in the presence of a base to yield the corresponding 8-benzyloxy derivatives. researchgate.net

Alkylation Strategies for the 2-Methyl Group

The introduction of a methyl group at the 2-position of the quinoline ring can be accomplished through several synthetic routes. One common approach involves using a starting material that already contains the 2-methyl group during the quinoline core construction. For instance, in the Doebner-von Miller reaction, the use of crotonaldehyde (B89634) (derived from the aldol (B89426) condensation of acetaldehyde) with an aniline derivative leads to the formation of a 2-methylquinoline (B7769805).

Alternatively, direct C-H functionalization methods can be employed to introduce a methyl group onto a pre-formed quinoline ring. rsc.org Metal-free strategies for the C2-H functionalization of quinoline N-oxides have been developed, allowing for selective alkylation. rsc.org Another approach involves the reaction of 2-methylquinolines with aldehydes, which can be catalyzed by acetic acid in water. researchgate.net

Chemical Reactivity and Derivatization of this compound and Related Structures

The chemical reactivity of this compound is dictated by the interplay of the quinoline ring system and its substituents. The quinoline core can undergo both nucleophilic and electrophilic substitution, while the benzyloxy and methyl groups offer sites for further chemical transformations.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution: The quinoline ring is generally electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. quimicaorganica.org Halogenated quinolines at these positions readily undergo nucleophilic substitution. quimicaorganica.orgmdpi.org The presence of the electron-donating benzyloxy group at the 8-position can influence the electron density of the ring and thus its reactivity towards nucleophiles. Nucleophilic aromatic substitution reactions on the quinoline ring can proceed via a Meisenheimer complex or a benzyne (B1209423) intermediate, depending on the reaction conditions and the presence of activating groups. youtube.com

Electrophilic Substitution: Electrophilic aromatic substitution on the quinoline ring typically occurs on the benzene ring portion, as the pyridine ring is deactivated towards electrophiles. The position of substitution is directed by the existing substituents. The benzyloxy group at the 8-position is an ortho-, para-directing group, which would activate the 5- and 7-positions for electrophilic attack.

Oxidation and Reduction Pathways

Oxidation: The methyl group at the 2-position of the quinoline ring can be oxidized to various functional groups. For example, oxidation with selenium dioxide (SeO2) can convert the methyl group into an aldehyde, which can be further oxidized to a carboxylic acid. mdpi.com This carboxylic acid can then be used for further derivatization, such as the formation of amides. mdpi.com

Reduction: The quinoline ring can be selectively reduced. Catalytic hydrogenation can reduce the pyridine ring to a tetrahydroquinoline. iust.ac.ir The choice of catalyst and reaction conditions determines the extent and selectivity of the reduction. For instance, sodium cyanoborohydride in an acidic medium can selectively reduce the heterocyclic ring. iust.ac.ir

Functional Group Interconversions and Modulations

The strategic modification of the this compound scaffold is crucial for developing new analogs with tailored properties. Functional group interconversions (FGI) are a cornerstone of this process, allowing for the transformation of one functional group into another. solubilityofthings.comvanderbilt.eduorganic-chemistry.orgimperial.ac.uk The this compound molecule offers several sites for such modifications, including the benzyloxy group, the methyl group, and the quinoline core itself.

The benzyloxy group, which serves as a protecting group for the 8-hydroxy functionality, can be removed to yield 8-hydroxy-2-methylquinoline. This deprotection is typically achieved through catalytic hydrogenation, which cleaves the benzyl ether bond. The resulting hydroxyl group is a versatile handle for further functionalization. For instance, it can undergo O-alkylation with different alkyl halides to introduce a variety of ether linkages, or it can be converted to a sulfonate ester, a good leaving group for nucleophilic substitution reactions. vanderbilt.edu

The quinoline ring itself is amenable to a range of transformations. For example, electrophilic aromatic substitution reactions can introduce substituents onto the carbocyclic ring. The positions of these substitutions are directed by the existing groups. Furthermore, the nitrogen atom in the quinoline ring imparts pyridine-like reactivity, making the heterocyclic ring electron-deficient. nih.gov

A notable example of functional group interconversion on a related scaffold involves the regioselective substitution of dihalo-8-methylquinolines. In a study on 2,4-dichloro-8-methylquinoline (B1596889), reaction with hydrazine (B178648) hydrate (B1144303) resulted in the selective substitution at the 4-position to yield 2-chloro-4-hydrazino-8-methylquinoline. mdpi.org Subsequent reactions, such as treatment with sodium azide, can lead to further interconversions, for example, forming an azido (B1232118) group that can then be reduced to an amino group. mdpi.org Such selective transformations highlight the ability to modulate the functional groups on the quinoline core.

Another important class of modulation is the Mannich reaction, which has been extensively used for 8-hydroxyquinoline and its derivatives. mdpi.com This reaction introduces an aminomethyl group, typically at the 7-position, by reacting the parent phenol (B47542) with formaldehyde (B43269) and a secondary amine. For this compound, a similar reaction could potentially be employed to functionalize the quinoline ring, assuming the benzyloxy group does not sterically hinder the reaction.

The following table summarizes potential functional group interconversions for this compound based on known reactivity of related quinoline systems.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |

| 8-Benzyloxy | H₂, Pd/C | 8-Hydroxy | scispace.com |

| 8-Hydroxy | NaH, Alkyl halide | 8-Alkoxy | researchgate.net |

| 2,4-Dichloro (on 8-methylquinoline) | Hydrazine hydrate | 2-Chloro-4-hydrazino | mdpi.org |

| 4-Hydrazino (on 2-chloro-8-methylquinoline) | NaN₃ | 4-Azido | mdpi.org |

| 4-Azido (on 2-chloro-8-methylquinoline) | Triphenylphosphine, then H₂O/HCl | 4-Amino | mdpi.org |

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity and selectivity of chemical transformations involving this compound are significantly influenced by its inherent structural features and any additional substituents on the quinoline ring or the benzyl group. The interplay of electronic and steric effects governs the outcome of reactions.

The electron-donating nature of the benzyloxy group at the 8-position and the methyl group at the 2-position influences the electron density of the quinoline ring system. This, in turn, affects the regioselectivity of electrophilic substitution reactions on the carbocyclic part of the quinoline.

A clear demonstration of substituent effects on selectivity is observed in the nucleophilic substitution reactions of 2,4-dihalo-8-methylquinolines. The reaction of 2,4-dichloro-8-methylquinoline with hydrazine hydrate selectively occurs at the C4 position, leaving the C2 chlorine atom intact. mdpi.org This regioselectivity is attributed to the different electronic environments of the two positions, which are influenced by the nitrogen atom and the methyl group. This principle can be extended to predict the reactivity of substituted this compound derivatives.

In the context of stereoselectivity, substituents can play a crucial role in directing the outcome of asymmetric reactions. For instance, in the kinetic resolution of axially chiral 8-substituted quinolines via asymmetric transfer hydrogenation, the steric hindrance of the substituent at the 8-position has a substantial impact on the selectivity factor (s). An increase in the steric bulk of an alkoxy group at this position (from methoxy (B1213986) to isopropoxy) leads to a significant rise in the kinetic resolution selectivity. acs.org

Furthermore, in the realm of supramolecular catalysis, the length of alkyl chains on chiral amphiphiles derived from amino acids has been shown to dramatically influence the enantioselectivity of Diels-Alder reactions. acs.org While not directly involving this compound, this research underscores the principle that even seemingly distant substituents can have a profound effect on the stereochemical course of a reaction by altering the architecture of the catalytic environment. This suggests that modifications to the benzyl group or the addition of long-chain substituents to the quinoline core could be a strategy to tune the selectivity in catalytic processes involving derivatives of this compound.

The table below illustrates the influence of substituents on reaction selectivity in related quinoline systems.

| System | Reaction | Substituent Effect | Outcome | Reference |

| 2,4-Dichloro-8-methylquinoline | Nucleophilic substitution with hydrazine | Electronic properties of C2 and C4 positions | Selective substitution at C4 | mdpi.org |

| Axially chiral 8-substituted quinolines | Asymmetric transfer hydrogenation (Kinetic Resolution) | Increased steric hindrance of 8-alkoxy group | Increased selectivity factor (s) | acs.org |

| l-phenylglycine amphiphile-based catalysts | Asymmetric Diels-Alder reaction | Variation in alkyl chain length | Altered enantioselectivity | acs.org |

Stereoselective Synthesis and Chiral Resolution Techniques for Analogs

The development of chiral analogs of this compound is of significant interest, and this can be achieved either through stereoselective synthesis or by the resolution of racemic mixtures.

Stereoselective Synthesis would involve creating a new stereocenter in a controlled manner. For example, asymmetric synthesis could be employed to introduce a chiral substituent, or to modify the existing methyl group to a chiral alkyl group. While specific examples for the stereoselective synthesis of this compound analogs are not prevalent, general methods for the asymmetric synthesis of chiral quinolines can be considered. These could include transition-metal-catalyzed asymmetric cyclization reactions to construct the quinoline ring with a predefined stereochemistry.

Chiral Resolution is a more common approach for obtaining enantiomerically pure quinoline derivatives. This involves the separation of a racemic mixture into its constituent enantiomers. Several techniques are applicable:

Kinetic Resolution: This method relies on the differential reaction rates of the enantiomers in a racemate with a chiral catalyst or reagent. An efficient kinetic resolution of axially chiral 8-substituted quinolines has been developed using asymmetric transfer hydrogenation. acs.org This process can yield both the unreacted starting material and the reduced product in high enantiomeric excess. A similar strategy could be envisioned for resolving racemic analogs of this compound that possess axial chirality.

Diastereomer Formation and Separation: This classical resolution technique involves reacting the racemic compound with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers. For instance, new chiral derivatizing reagents based on L-valine and L-proline have been synthesized and used to derivatize racemic compounds, allowing for their separation by RP-HPLC. asianpubs.orgasianpubs.org

Chiral Chromatography: This is a powerful technique for the direct separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Chiral HPLC is a widely used method for both analytical and preparative-scale separation of enantiomers. The separation of diastereomeric helical quinoline-derived oligomers by chromatography further demonstrates the utility of this approach for complex chiral quinoline systems. acs.org

The following table outlines various chiral resolution techniques applicable to quinoline derivatives.

| Technique | Description | Example System | Reference |

| Kinetic Resolution | Asymmetric transfer hydrogenation of the quinoline ring. | Axially chiral 8-substituted quinolines | acs.org |

| Dynamic Kinetic Resolution | Atroposelective Ir-catalyzed transfer hydrogenative allylation. | 2-(Quinolin-8-yl)benzaldehydes | researchgate.net |

| Diastereomeric Derivatization | Reaction with a chiral reagent followed by HPLC separation. | Racemic mexiletine (B70256) using a quinoline-based chiral reagent. | asianpubs.org |

| Chiral Chromatography | Separation of diastereomers on a standard column. | Chiral quinoline-derived oligoamide foldamers. | acs.org |

Spectroscopic and Computational Elucidation of Molecular Structure

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H-NMR Spectroscopy: The proton NMR spectrum of 8-(benzyloxy)-2-methylquinoline is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system, the methyl group, and the benzyloxy substituent. The aromatic region will show complex splitting patterns due to the coupling between adjacent protons on both the quinoline and benzyl (B1604629) rings. The protons on the quinoline ring are influenced by the electron-donating benzyloxy group and the electron-withdrawing nitrogen atom, leading to characteristic chemical shifts. uncw.edu Studies on similar quinoline derivatives show that the chemical shifts can be concentration-dependent due to π-π stacking interactions between the aromatic rings of the molecules in solution. uncw.eduuncw.edu The benzylic protons (CH2) would appear as a singlet, and the methyl group (CH3) at the 2-position of the quinoline ring would also present as a singlet, typically in the upfield region of the spectrum. chemicalbook.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals will be observed for the carbons of the quinoline core, the methyl group, and the benzyloxy group. The chemical shifts of the quinoline carbons are influenced by the substituents. The carbon attached to the oxygen of the benzyloxy group (C8) will be shifted downfield. The presence of the methyl group at C2 also influences the chemical shifts of the surrounding carbons.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and general NMR principles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline-H | 7.0 - 8.5 | 110 - 160 |

| Benzyl-H | 7.2 - 7.5 | 127 - 137 |

| -OCH₂- | ~5.2 | ~70 |

| -CH₃ | ~2.7 | ~25 |

Mass Spectrometry (LRMS, HRMS, ESI)

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.

Low-Resolution Mass Spectrometry (LRMS): In LRMS, the molecular ion peak (M+) for this compound would be observed at an m/z value corresponding to its integer molecular weight (249 g/mol ). ontosight.ai The fragmentation pattern would likely show a prominent peak corresponding to the loss of the benzyl group or the entire benzyloxy radical.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₇H₁₅NO), the calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with high accuracy. rsc.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like quinoline derivatives, often resulting in the observation of the protonated molecule [M+H]⁺. rsc.orgmassbank.jp This technique is particularly useful in conjunction with liquid chromatography for the analysis of complex mixtures.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Expected m/z | Information Provided |

| LRMS (EI) | [M]⁺ | 249 | Integer Molecular Weight, Fragmentation Pattern |

| HRMS (ESI) | [M+H]⁺ | 250.1226 (calculated) | Exact Mass, Elemental Formula (C₁₇H₁₆NO⁺) |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary. researchgate.netnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the quinoline ring system, and C-O stretching from the benzyloxy ether linkage. rsc.orgnih.gov

FT-Raman Spectroscopy: The FT-Raman spectrum will also display vibrational modes. Aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric vibrations of the molecule will be particularly prominent. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govsigmaaldrich.com

Table 3: Predicted Vibrational Frequencies for this compound Based on data from similar quinoline derivatives. acadpubl.eu

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch (Ether) | 1200 - 1275 | 1200 - 1275 |

Theoretical and Computational Chemistry Studies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used for optimizing the geometry of quinoline derivatives. acadpubl.euinformaticsjournals.co.in

This computational approach can predict bond lengths, bond angles, and dihedral angles of this compound in its ground state. Furthermore, DFT calculations can be used to compute the harmonic vibrational frequencies. These theoretical frequencies can then be compared with the experimental data obtained from FT-IR and FT-Raman spectroscopy, aiding in the definitive assignment of the observed vibrational bands. acadpubl.eudntb.gov.ua

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key parameter for predicting the stability and reactivity of a molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. umich.edu For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO, identifying the likely sites for electrophilic and nucleophilic attack. This analysis provides valuable predictions about the molecule's behavior in chemical reactions. informaticsjournals.co.in

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map of a molecule is generated by calculating the electrostatic potential at various points on the electron density surface. These maps use a color-coded system to represent different potential values, where red typically indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). Green and yellow represent intermediate potentials.

For quinoline derivatives, MEP analysis helps in identifying the regions prone to electrostatic interactions. In related quinoline structures, the nitrogen atom of the quinoline ring and any oxygen atoms present in substituents are generally observed as the most electron-rich regions, depicted in red on the MEP map. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the methyl group often exhibit a positive potential (blue regions), making them potential sites for nucleophilic interactions. rsc.org

In the case of this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the benzyloxy group, indicating these as the primary sites for electrophilic interactions. The hydrogen atoms of the quinoline and benzene (B151609) rings, as well as the methyl group, would likely show positive potentials, highlighting them as sites for potential nucleophilic interactions. This distribution of electrostatic potential is critical in understanding how the molecule interacts with other molecules, including biological targets. rsc.orgresearchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Interaction Type |

| Quinoline Nitrogen Atom | High Negative | Red | Electrophilic Attack |

| Benzyloxy Oxygen Atom | High Negative | Red | Electrophilic Attack |

| Aromatic and Methyl Hydrogens | Positive | Blue | Nucleophilic Interaction |

| Aromatic Rings | Intermediate | Green/Yellow | - |

Fukui Function Analysis for Local Reactivity and Site Selectivity

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) that help in predicting the local reactivity and site selectivity of a molecule. nih.gov These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): Describes the reactivity towards a nucleophilic attack (addition of an electron).

f-(r): Describes the reactivity towards an electrophilic attack (removal of an electron).

f0(r): Describes the reactivity towards a radical attack.

Studies on various quinoline derivatives have demonstrated the utility of Fukui functions in pinpointing the most reactive sites within the molecule. researchgate.netresearchgate.netasianpubs.org For a molecule like this compound, the analysis would likely reveal specific atoms as being more susceptible to certain types of reactions.

For nucleophilic attack (f+), the regions with the highest values are typically associated with atoms that can best stabilize an additional electron. In quinoline systems, these are often specific carbon atoms in the heterocyclic and carbocyclic rings. For electrophilic attack (f-), the atoms with the highest values are those from which an electron is most easily removed, which commonly include the nitrogen atom and certain carbon atoms with higher electron density. researchgate.net

Table 2: Predicted Fukui Function Analysis for this compound

| Atom/Region | Predicted Fukui Function (f+) for Nucleophilic Attack | Predicted Fukui Function (f-) for Electrophilic Attack |

| Quinoline Nitrogen | Low | High |

| Quinoline Carbon Atoms | Varies by position | Varies by position |

| Benzyloxy Oxygen | Low | High |

| Benzene Ring Carbons | Varies by position | Varies by position |

| Methyl Group Carbons | Low | Low |

This analysis is critical for understanding the regioselectivity of chemical reactions involving this compound.

Investigations into Thermodynamic Properties

Experimental methods such as oxygen bomb calorimetry, adiabatic heat-capacity calorimetry, and differential scanning calorimetry are used to determine these properties for related compounds. nist.gov For instance, the standard molar enthalpies of formation in the gaseous state have been determined for 2-methylquinoline (B7769805) and 8-methylquinoline (B175542). These values, along with calculated standard molar entropies and Gibbs free energies of formation at various temperatures, offer a baseline for estimating the thermodynamic properties of this compound. nist.govCurrent time information in Madrid, ES.

Computational methods, often employing DFT, can also be used to calculate these thermodynamic parameters. These calculations involve optimizing the molecular geometry and performing frequency calculations to obtain vibrational, rotational, and translational contributions to the thermodynamic functions. nih.gov

Table 3: Experimentally Determined Thermodynamic Properties of Related Methylquinolines in the Gaseous State at 298.15 K

| Compound | Standard Molar Enthalpy of Formation (kJ·mol-1) | Standard Molar Entropy (J·K-1·mol-1) | Reference |

| 2-Methylquinoline | 103.6 ± 2.0 | 374.3 | nist.gov |

| 8-Methylquinoline | 101.5 ± 2.1 | 370.1 | nist.gov |

The presence of the larger benzyloxy group in this compound would significantly influence its thermodynamic properties compared to the simpler methylquinolines. The increased molecular weight and number of atoms would lead to a higher standard molar entropy. The enthalpy of formation would also be different due to the energetic contributions of the additional ether linkage and benzene ring.

Applications in Catalysis and Ligand Chemistry

Coordination Chemistry and Metal Chelation Properties of Quinoline (B57606) Derivatives

The coordination chemistry of quinoline derivatives is rich and varied, largely stemming from the foundational work on 8-hydroxyquinoline (B1678124) (oxine) and its analogues. nih.govresearchgate.net These compounds are known to act as potent bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position. nih.govscirp.org This chelation often results in the formation of stable metal complexes with diverse geometries. scirp.orgresearchgate.net The substitution on the quinoline ring system can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes. researchgate.net For instance, the synthesis and characterization of metal complexes with derivatives such as 5-[(benzyloxy)methyl]quinolin-8-ol (B2786305) have been reported, demonstrating the formation of chelates with various transition metals. isca.me However, specific studies detailing the synthesis and characterization of metal complexes with 8-(benzyloxy)-2-methylquinoline are not extensively documented.

Role as Ligands in Organometallic and Transition Metal Catalysis

The application of quinoline-based ligands in organometallic and transition metal catalysis is a significant area of research. The nitrogen atom within the quinoline ring can act as a coordinating site, enabling the formation of catalytically active metal centers. nih.gov

Evaluation of Catalytic Activity and Efficiency

While numerous studies have explored the catalytic activity of metal complexes bearing quinoline-based ligands, specific data on the catalytic performance of this compound complexes is not prominently featured in existing literature. Research on related compounds, such as those involving the C-H activation of 8-methylquinoline (B175542), highlights the potential for this class of compounds in catalytic transformations. nih.gov

Exploration of Stereoselective Catalysis

The development of chiral quinoline-based ligands for stereoselective catalysis is an area of active investigation. The introduction of chiral centers into the ligand structure can induce asymmetry in the catalytic environment, leading to the preferential formation of one enantiomer of a product. However, there is a lack of specific research evaluating this compound as a ligand in stereoselective catalytic processes.

Electronic and Steric Effects of Ligand Structure on Catalytic Performance

The electronic and steric properties of a ligand are crucial in determining the outcome of a catalytic reaction. The electron-donating or -withdrawing nature of substituents on the quinoline ring can modulate the electron density at the metal center, thereby influencing its reactivity. Similarly, the size and spatial arrangement of these substituents can control substrate access to the catalytic site. While these principles are well-understood, a detailed analysis of the specific electronic and steric effects of the benzyloxy and methyl groups in this compound on catalytic performance has not been extensively reported.

Explorations in Materials Science and Engineering

Applications in Organic Optoelectronic Devices

The unique photophysical properties of quinoline (B57606) derivatives make them prime candidates for use in organic optoelectronic devices. The parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), and its metal complexes, such as tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials in the field of Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and efficient electroluminescence. rroij.comresearchgate.net Derivatives like 8-(Benzyloxy)-2-methylquinoline are explored to fine-tune the electronic characteristics of the 8-HQ core, enabling the development of materials for specific device applications. nih.govmdpi.com

Organic Light-Emitting Diodes (OLEDs) as Emitting Materials

In OLEDs, the emissive layer is the heart of the device, where electrical energy is converted into light. The choice of material for this layer dictates the color and efficiency of the emission. While metal complexes of 8-hydroxyquinoline are common, metal-free organic molecules are also widely researched. The introduction of substituents onto the 8-hydroxyquinoline framework is a key strategy for tuning the emission wavelength. mdpi.com

Replacing the hydroxyl group of 8-hydroxy-2-methylquinoline with a benzyloxy group alters the electronic nature and steric hindrance of the molecule. This modification can influence the solid-state packing and intermolecular interactions, which are crucial for efficient luminescence. While specific performance data for this compound as a primary emitter is not extensively documented in mainstream literature, studies on analogous compounds demonstrate the viability of this approach. For instance, zinc complexes of 2-methyl-8-quinolinol have been successfully used as dopants to achieve green electroluminescence in OLEDs. In one such device, green light emission was observed at wavelengths of 517 nm and 539 nm. uconn.edu

Furthermore, the related alkoxy-substituted derivative, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been synthesized and used as a blue-emitting and electron-transporting material. researchgate.netuconn.edu An OLED device using DMeOBQ exhibited bright blue emission with a peak wavelength of 425 nm and a low turn-on voltage of 2.8 V, highlighting the potential of alkoxy-substituted quinolines in achieving shorter wavelength emissions. researchgate.netuconn.edu These examples underscore the principle that the benzyloxy group in this compound could similarly modulate the emission properties, making it a candidate for tailored emitting materials in OLEDs.

Table 1: Electroluminescence Data of Related Quinoline Derivatives in OLEDs

| Compound | Device Role | Emission Peak (nm) | Emission Color | Reference |

|---|---|---|---|---|

| Zn(II) complex of 2-methyl-8-quinolinol | Dopant | 517 / 539 | Green | , uconn.edu |

| 8,8'-Dimethoxy-5,5'-bisquinoline (DMeOBQ) | Emitting Material | 425 | Blue | researchgate.net, uconn.edu |

Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), a sensitizing dye absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), generating a photocurrent. nih.gov The efficiency of a DSSC is highly dependent on the dye's ability to absorb light across the solar spectrum and to effectively inject charge into the semiconductor.

8-hydroxyquinoline derivatives have been investigated for their potential in various solar cell applications. mdpi.com Polymeric metal complexes that incorporate 8-hydroxyquinoline in their side chains have been synthesized and studied as potential dye sensitizers. researchgate.net In one study, a polymer incorporating fluorene (B118485) and a zinc-8-hydroxyquinoline complex was developed. The resulting DSSC achieved a power conversion efficiency of 0.56%, with a short-circuit current density (Jsc) of 1.63 mA cm⁻², an open-circuit voltage (Voc) of 0.69 V, and a fill factor (FF) of 0.50. researchgate.net This demonstrates that the quinoline moiety can be a viable component in the molecular design of dyes for DSSCs. The benzyloxy group in this compound, with its electron-donating nature, could potentially enhance light absorption and favor the charge transfer process required for efficient sensitization, although specific studies on its direct use in DSSCs are not prominent.

Design and Synthesis of Functional Materials

The synthesis of this compound is typically achieved through the modification of its precursor, 8-hydroxy-2-methylquinoline (also known as 2-methyl-8-quinolinol). A common and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on 8-hydroxy-2-methylquinoline with a suitable base, such as sodium ethoxide or potassium carbonate, to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide, in this case, benzyl (B1604629) bromide or benzyl chloride, to form the desired ether product, this compound. acs.org

The general synthetic approach can be summarized as follows:

Deprotonation: 8-hydroxy-2-methylquinoline is treated with a base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, acetone) to generate the corresponding quinolinate anion.

Nucleophilic Substitution: Benzyl bromide is added to the reaction mixture. The quinolinate anion acts as a nucleophile, displacing the bromide ion from the benzyl group to form the C-O ether linkage.

Workup and Purification: The crude product is isolated and purified, typically through filtration and recrystallization, to yield the pure this compound. chemicalbook.com

This synthetic route is versatile and allows for the introduction of various substituted benzyl groups, providing a straightforward method for creating a library of related compounds for structure-activity relationship studies.

Modulation of Electronic Properties through Structural Modifications

A key advantage of using organic molecules like this compound in materials science is the ability to systematically tune their electronic properties through synthetic chemistry. mdpi.com The parent 8-hydroxyquinoline system is an excellent platform for this, as its photophysical and electronic characteristics are highly sensitive to substitution on the quinoline ring. rroij.comscispace.com

The primary structural modifications to the this compound scaffold involve:

The Alkoxy Group: The change from a hydroxyl group (-OH) in the parent compound to a benzyloxy group (-OCH2Ph) significantly impacts the molecule's properties. The benzyloxy group is less acidic and alters the electron-donating capacity compared to the hydroxyl group. This directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap is what determines the absorption and emission characteristics of the material. For example, the introduction of methoxy (B1213986) groups in 8,8'-dimethoxy-5,5'-bisquinoline leads to a material with stable, blue emission, a significant shift from the typical green emission of Alq3. researchgate.net

The Quinoline Ring: Further substitutions can be made on the quinoline ring itself. Adding electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like amines) can further tune the HOMO/LUMO levels. This allows for precise control over the emission color, quantum yield, and charge transport properties of the resulting material.

The Methyl Group: The methyl group at the 2-position also plays a role. It can influence the solubility of the compound and introduce steric effects that can disrupt intermolecular stacking in the solid state, which can sometimes be beneficial for reducing self-quenching and improving luminescence efficiency.

By strategically modifying these positions, a wide range of functional materials can be designed from the this compound template, each with electronic properties optimized for a specific application, be it as an emitter in an OLED, a sensitizer (B1316253) in a DSSC, or a host material for other functional dopants.

Medicinal Chemistry Research Directions

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Potency and Selectivity

Research into derivatives of 8-(benzyloxy)-2-methylquinoline has revealed that specific substitutions can dramatically alter their biological potency and selectivity. For instance, in a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, the presence of bromo, chloro, methyl, cyano, or fluoro groups on the benzyloxy moiety was found to influence antimycobacterial activity. nih.gov

Notably, the position of these substituents is critical. A 4-cyano or 4-bromo substitution on the benzyloxy ring at the 3-position of the oxetane (B1205548) ring resulted in more potent antitubercular activity compared to substitutions at the 2- or 3-positions. nih.gov Furthermore, the introduction of a 3,5-difluorobenzyloxy group led to a significant increase in activity, producing a compound three times more potent than the reference drug isoniazid. nih.gov

The table below summarizes the antitubercular activity of several 8-fluoro-2-methylquinoline (B1339794) derivatives with different substitutions on the benzyloxy ring.

| Compound ID | Benzyloxy Substitution | MIC (μM) | Fold Increase in Activity (Compared to Pyrazinamide) |

| 9e | 2-Cyanobenzyloxy | 27.29 | 2 |

| 9f | 3-Cyanobenzyloxy | - | 4 |

| 9g | 4-Cyanobenzyloxy | 3.49 | - |

| 9h | 3,5-Difluorobenzyloxy | 3.49 | - |

Data sourced from a study on novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. nih.gov

Similarly, in the broader class of 8-hydroxyquinoline (B1678124) derivatives, substitutions at various positions have been shown to modulate different biological activities. For example, substitutions at the C-7 position of the quinoline (B57606) ring in 8-hydroxyquinoline derivatives resulted in more potent inhibition of matrix metalloproteinases-2 and -9 compared to substitutions at the C-5 position. nih.gov

The design of quinazoline (B50416) derivatives as selective ALK5 inhibitors also highlights the importance of substituent placement for achieving potency and selectivity. nih.gov

Steric and Electronic Effects of Functional Groups on Biological Activities

The steric and electronic properties of functional groups play a crucial role in the biological activities of this compound analogs. The size and three-dimensional arrangement of substituents (steric effects) can influence how the molecule fits into the binding site of a biological target. The electron-donating or electron-withdrawing nature of these groups (electronic effects) can affect the molecule's reactivity and the strength of its interactions with the target.

For example, in a study of imidazoquinoline-based Toll-like receptor (TLR) 7 and 8 agonists, isomeric substitutions to a C2-butyl group demonstrated that the conformation of the dimeric receptor complex is highly sensitive to steric perturbations. nih.gov This suggests that even small changes in the size or shape of a substituent can significantly impact biological activity. nih.gov

In the context of 8-hydroxyquinoline derivatives, the introduction of electron-withdrawing or -donating substituents has been shown to impact the proton dissociation constants (pKa values) of the hydroxyl group and the quinolinium nitrogen. nih.gov These changes, in turn, affect the compound's ability to bind metal ions and its selective toxicity towards multidrug-resistant cancer cells. nih.gov Specifically, electron-withdrawing groups at position 5 of the quinoline ring have been found to enhance anticancer activity. nih.gov

Mechanisms of Biological Action (Excluding Clinical Human Trial Data)

The biological effects of this compound and its derivatives are mediated through various mechanisms at the molecular level. These include direct interactions with specific biomolecules, modulation of enzyme activity, and interference with DNA processes.

Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors, DNA)

Derivatives of the parent quinoline scaffold have been shown to interact with a variety of molecular targets. For instance, 8-hydroxyquinoline derivatives are known to target metalloenzymes such as ribonucleotide reductase, which is crucial for DNA synthesis, and matrix metalloproteinases, which are involved in cancer metastasis. nih.gov Other potential targets include cytosolic and nuclear oxygenases and histone demethylases. nih.gov

In the case of imidazoquinoline derivatives, Toll-like receptors (TLRs) 7 and 8 have been identified as key targets. nih.gov These receptors are involved in the innate immune response, and their modulation can have significant implications for treating infectious diseases and cancer. nih.gov The binding of these compounds to TLRs can either activate (agonist) or block (antagonist) the receptor, leading to downstream effects on cytokine production. nih.gov

Furthermore, 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (B122352) is utilized in the synthesis of phenylethanolamine derivatives that act as β2-adrenoreceptor agonists. scbt.com

Enzyme Modulation and Inhibition

The ability of this compound derivatives to modulate or inhibit enzyme activity is a key aspect of their biological function. As mentioned previously, 8-hydroxyquinoline derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs). nih.govnih.gov A study on these derivatives revealed that compounds with substituents at the C-7 position of the quinoline moiety exhibited significantly lower IC50 values (indicating higher potency) for MMP-2/9 inhibition compared to those with substituents at the C-5 position. nih.gov

The table below shows the inhibitory concentration (IC50) ranges for 8-hydroxyquinoline derivatives against MMP-2/9 based on the position of substitution.

| Position of Substituent on Quinoline Ring | IC50 Range (mM) |

| C-7 | 0.81–10 |

| C-5 | 5.7–10 |

Data from a study on the synthesis and biological activity of 8-hydroxyquinoline derivatives. nih.gov

Additionally, research on quinazoline analogs has led to the development of potent and selective inhibitors of ALK5 (TGF-β type I receptor kinase), a key enzyme in cell signaling pathways. nih.gov

DNA Intercalation and Disruption Mechanisms

Certain quinoline derivatives, particularly those with planar aromatic structures, can exert their biological effects by interacting directly with DNA. One such mechanism is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This can lead to a disruption of normal DNA processes, such as replication and transcription.

Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their metal complexes have shown that they can bind to DNA through intercalation. nih.gov The binding affinity of these compounds to DNA was found to be significantly enhanced when complexed with a metal ion. nih.gov

The presence of a benzyl (B1604629) moiety in a quinoxaline-based scaffold, which is structurally related to quinoline, has been shown to act as a "switch" for DNA intercalation. nih.gov Derivatives containing a benzyl group were found to bind to DNA in a two-step process, with intercalation being the second event, whereas non-benzyl derivatives only exhibited the initial binding. nih.gov This highlights the importance of the benzyloxy group in facilitating this mode of DNA interaction.

Metal Chelation-Mediated Biological Effects

The biological activities of 8-hydroxyquinoline (8-HQ) and its derivatives are intrinsically linked to their ability to act as potent metal chelators. nih.govdovepress.com The 8-HQ molecule, a small, planar, and lipophilic compound, possesses nitrogen and oxygen donor atoms that enable it to form stable complexes with various divalent and trivalent metal ions. farmaciajournal.comnih.gov This chelation capability is the primary mechanism behind the diverse pharmacological effects observed in this class of compounds. dovepress.com

Metal ions are essential for numerous biological processes, and any imbalance in their homeostasis can lead to diseases, including neurodegenerative disorders and cancer. nih.gov 8-HQ derivatives can help restore this balance. For instance, they can sequester excess metal ions in areas where they are pathologically concentrated and potentially deliver them to areas where they are deficient. youtube.com This dynamic and reversible binding is a key feature of their therapeutic potential. youtube.com

The anticancer effects of 8-HQ derivatives like clioquinol (B1669181) are associated with the chelation of copper (Cu) and zinc (Zn) ions, leading to the inhibition of angiogenesis and proteasomes. nih.govdovepress.com Similarly, their antimicrobial action is often attributed to their ability to chelate metal ions that are essential for the functioning of microbial enzymes. farmaciajournal.com The lipophilicity of the 8-HQ scaffold facilitates its passage across cell membranes, allowing it to reach intracellular targets. youtube.com The introduction of a benzyloxy group, as in this compound, is expected to enhance this lipophilicity, potentially influencing its ability to interact with and transport metal ions across biological membranes. While specific studies on the metal chelation of this compound are not extensively documented, the foundational chemistry of the 8-HQ core suggests that it retains this crucial property, which underpins its predicted biological activities.

Preclinical Investigations of Pharmacological Potential

The following sections detail the preclinical research into the pharmacological activities of compounds structurally related to this compound.

Antimicrobial Research (Antibacterial and Antifungal Activity)

The 8-hydroxyquinoline scaffold is a well-established pharmacophore with known antibacterial and antifungal properties. nih.govnih.gov The antimicrobial activity is often linked to the chelation of metal ions vital for microbial enzyme function. farmaciajournal.com

Several of these derivatives demonstrated notable activity. For example, compound 9a , which has an unsubstituted benzyloxy group, showed good activity against the Gram-positive bacterium Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.25 μM. nih.gov Derivatives with substitutions on the benzyloxy ring also showed significant activity against the Gram-negative bacterium Proteus mirabilis. nih.govresearchgate.net The antifungal evaluation against Aspergillus niger revealed that eight of the nine synthesized compounds in this series exhibited good activity. nih.govresearchgate.net

These findings suggest that the 2-methylquinoline (B7769805) scaffold combined with a benzyloxy moiety is a promising basis for developing new antimicrobial agents.

| Compound | Substituent on Benzyloxy Ring | Bacterial/Fungal Strain | Activity (MIC, µM) | Reference |

|---|---|---|---|---|

| 9a | Unsubstituted | Bacillus subtilis | 31.25 | nih.gov |

| 9f | 3-cyano | Proteus mirabilis | 15.62 | nih.gov |

| - | - | Aspergillus niger | Good activity reported for 8 of 9 derivatives | nih.govresearchgate.net |

Anticancer Research (Inhibition of Tumor Growth, Apoptosis Induction)

The 8-hydroxyquinoline framework is a recognized scaffold in the design of anticancer agents. nih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tumor growth, and targeting of metalloenzymes involved in cell proliferation. nih.govnih.gov The anticancer activity of many 8-HQ derivatives is linked to their metal-binding properties. dovepress.com

For example, brominated 8-hydroxyquinolines and those with methoxy (B1213986) groups at the C-8 position have demonstrated potent anticancer activity against various human cancer cell lines, including HT29 (adenocarcinoma), HeLa (cervical cancer), and C6 (glioblastoma). nih.gov The conversion of a methoxy group at the C-8 position to a hydroxyl group has been shown to enhance inhibitory potential. nih.gov

While specific anticancer studies on this compound are lacking in the available literature, research on related structures is informative. Ten benzoxazole (B165842) clubbed 2-pyrrolidinones were designed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme overexpressed in aggressive cancers. Two of these compounds, a 4-NO2 derivative and a 4-SO2NH2 derivative, showed potent anticancer activity against the SNB-75 cell line of CNS cancer, with 35.49% and 31.88% growth inhibition, respectively. nih.gov These findings highlight the potential of heterocyclic systems in developing novel anticancer agents. The structural features of this compound, particularly its lipophilic nature and metal-chelating potential, make it a candidate for future investigation in anticancer research.

Antimycobacterial Research

Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments against Mycobacterium tuberculosis. nih.gov The 8-hydroxyquinoline scaffold has emerged as a promising starting point for novel antitubercular agents. nih.govnih.gov

A structure-activity relationship study of 26 different 8-hydroxyquinoline analogs revealed good activity against M. tuberculosis, with some analogs exhibiting MIC90 values below 5 μM. nih.gov It was noted that substitutions at the C2 position, such as in this compound, generally led to a decrease in potency compared to the unsubstituted 8-hydroxyquinoline. nih.gov

However, more complex derivatives have shown excellent promise. A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and tested for their antimycobacterial activity against the H37Rv strain of M. tuberculosis. nih.govresearchgate.net Seven of the nine compounds in this series displayed excellent activity, with MIC values ranging from 3.41 to 12.23 μM. researchgate.net Notably, compound 9h (with a 4-methylbenzyloxy substituent) and 9i (with a 6-fluoropyridin-3-yl-methoxy substituent) were found to be threefold more potent than the first-line antitubercular drug isoniazid. nih.gov

These results indicate that while simple substitutions at the C2 position may reduce activity, more complex modifications incorporating the 2-methylquinoline and benzyloxy moieties can lead to highly potent antimycobacterial compounds.

| Compound | Substituent on Benzyloxy Moiety | Activity vs. M. tuberculosis H37Rv (MIC, µM) | Reference |

|---|---|---|---|

| 9b | 4-bromo | 12.23 | nih.govresearchgate.net |

| 9c | 4-chloro | 6.23 | nih.govresearchgate.net |

| 9d | 2-cyano | 3.41 | nih.govresearchgate.net |

| 9f | 3-cyano | 6.25 | nih.govresearchgate.net |

| 9g | 4-cyano | 5.94 | nih.govresearchgate.net |

| 9h | 4-methyl | 3.49 | nih.gov |

| 9i | 6-fluoropyridin-3-yl-methoxy | 3.53 | nih.gov |

Anti-inflammatory Research

Chronic inflammation is a key factor in the development of many diseases. nih.gov Quinolines and their derivatives are among the heterocyclic compounds that have been investigated for their anti-inflammatory properties. researchgate.net The mechanisms of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways. researchgate.net

For example, studies on benzoxazinoids, which are structurally related to quinolones, have shown that a free hydroxyl group at the 2-position of the benzoxazinone (B8607429) skeleton is important for inhibitory activity against histamine (B1213489) release from mast cells. nih.gov In another study, novel xanthine (B1682287) derivatives were investigated as adenosine (B11128) receptor antagonists with potential anti-inflammatory activity. nih.gov Two compounds from this study demonstrated anti-inflammatory effects in vitro by reducing nitric oxide levels. nih.gov

While there is no specific research on the anti-inflammatory activity of this compound, the general anti-inflammatory potential of the broader quinoline class suggests that it could be a worthwhile area for future investigation. The structural characteristics of this compound could potentially allow it to interact with biological targets involved in the inflammatory cascade.

Antioxidant Research

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is implicated in various pathological conditions. jocpr.com Antioxidant compounds can neutralize these harmful species. The 8-hydroxyquinoline scaffold is known for its antioxidant properties, which are often linked to its metal-chelating ability and its capacity to act as a proton or hydrogen donor. jocpr.comnih.gov

Research on various 8-hydroxyquinoline derivatives has demonstrated their potential as antioxidants. In one study, a series of synthesized 8-hydroxyquinoline derivatives were tested for their radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with all tested compounds showing excellent activity. jocpr.com Another study on 2-vinyl-8-hydroxyquinoline derivatives found that some compounds exhibited superior antioxidant activities in scavenging DPPH free radicals and superoxide (B77818) radicals. nih.gov The introduction of electron-donating groups at the 2-position was found to decrease the antioxidant activities of these 8-hydroxyquinoline derivatives. nih.gov

Although direct antioxidant data for this compound is not available, a new series of 8-quinoline-N-substituted derivatives combined with natural antioxidants like ferulic, caffeic, and lipoic acids were designed and shown to scavenge oxygen radicals in a DPPH assay. mdpi.com This indicates that the quinoline scaffold can be effectively functionalized to produce potent antioxidants. The presence of the benzyloxy group in this compound could influence its antioxidant potential, a hypothesis that warrants experimental validation.

Antineurodegenerative Research

Research into the direct antineurodegenerative properties of this compound is limited. However, its structural motif has been incorporated into more complex molecules with potential neurological activity. Specifically, a series of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (B33335) derivatives have been synthesized and evaluated for their anticonvulsant effects. Anticonvulsant activity is a key area of research in the management of neurological disorders.

In these studies, various substituted urea derivatives were created from the 8-(benzyloxy)quinoline core structure. These compounds were then subjected to screening using established models for anticonvulsant activity, such as the maximal electroshock seizure and subcutaneous pentylenetetrazole tests. While this research does not directly assess the neurodegenerative disease-modifying potential of this compound itself, it highlights the utility of this chemical scaffold in the design of new agents targeting the central nervous system.

Antidiabetic Research

There is currently no available scientific literature detailing research into the antidiabetic properties of this compound.

Antimalarial Research

While the quinoline core is a well-known pharmacophore in antimalarial drug discovery, there is no direct evidence in the reviewed scientific literature of this compound being specifically investigated for its antimalarial activity. One study noted that this compound exhibited moderate activity against Chlamydia trachomatis, a bacterium, with the activity attributed to the steric and electronic effects of the methyl group. However, this finding is not related to antimalarial research.

Anti-HIV Research

The quinoline scaffold is of significant interest in the development of anti-HIV agents, particularly as inhibitors of the HIV integrase enzyme. bldpharm.comprepchem.com However, a review of the current scientific literature did not yield any studies specifically investigating the anti-HIV activity of this compound. Research in this area has focused on other substituted quinoline derivatives. fluorochem.co.ukbldpharm.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 8-(benzyloxy)-2-methylquinoline and its derivatives?

- Answer : The compound is typically synthesized via nucleophilic substitution of 8-hydroxy-2-methylquinoline with benzyl halides under basic conditions. For example, 8-(4-(trifluoromethyl)benzyloxy)-2-methylquinoline was prepared by reacting 8-hydroxy-2-methylquinoline with 4-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate . Alkylation reactions using chloroacetone under reflux in aprotic solvents (e.g., DMF) achieve yields up to 75% . Optimization parameters include reaction time, temperature, and stoichiometry, monitored via TLC and purified via column chromatography.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound derivatives?

- Answer : Structural confirmation relies on combined spectroscopic techniques: ¹H/¹³C NMR (e.g., δ 5.63 ppm for benzyloxy CH₂ in CDCl₃) , LC-MS for molecular ion verification , and elemental analysis (C, H, N within ±0.4% of theoretical) . Purity assessment requires HPLC (UV detection at λ=254 nm), ensuring >95% purity. Crystallography resolves absolute configurations in complex derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the quinoline core influence fluorescence quantum yields in zinc(II) sensing applications?

- Answer : Substituting the 8-hydroxy group with benzyloxy enhances quantum yield (0.004 → 0.70) by restricting non-radiative decay . Para-electron-withdrawing groups (e.g., -CF₃) induce blue shifts (70 nm) via altered π→π* transitions. Steric hindrance from ortho-substituents reduces Zn²⁺ binding efficiency, necessitating molecular modeling to balance electronic and spatial factors .

Q. What experimental approaches address discrepancies in reported biological activities of this compound analogs?

- Answer : Contradictory cytotoxicity data (e.g., ESCC cell line IC₅₀ variations) require:

- Standardized assays (MTT vs. SRB methods).

- Purity validation via orthogonal techniques (NMR, HRMS).

- Control experiments with parent quinoline.

- Comparative SAR studies across analogs .

Q. What mechanistic insights guide the optimization of alkylation reactions for quinolin-2(1H)-one precursors in derivative synthesis?

- Answer : Alkylation efficiency depends on:

- Leaving group reactivity (chloro > bromo in polar aprotic solvents).

- Base strength (K₂CO₃ vs. Cs₂CO₃).

- Temperature control (80°C minimizes side reactions).

Kinetic studies (in situ IR) suggest an SN2 mechanism, with solvent polarity (DMF > THF) accelerating rates .

Q. How can molecular dynamics simulations inform the design of this compound-based inhibitors targeting enzymatic pockets?

- Answer : MD simulations (10 ns trajectories, AMBER force fields) predict binding stability via RMSD (<2 Å) and hydrogen bonding (e.g., His263 in metalloproteases). Free energy calculations (MM/PBSA) quantify substituent effects on affinity. Experimental validation via X-ray co-crystallography confirms poses .

Notes

- Methodological Focus : Emphasized experimental design, data validation, and computational modeling.

- Advanced vs. Basic : Differentiated by depth (e.g., SAR vs. synthesis) and technical complexity (e.g., MD simulations vs. NMR characterization).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。